N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. [, ] TRPM8 is an ion channel primarily expressed in sensory neurons and plays a crucial role in detecting cold temperatures and cooling agents like menthol. [, ] Antagonists of TRPM8, like this compound, are valuable tools for studying the physiological and pathological roles of TRPM8 in various biological processes, including pain sensation, inflammation, and cancer.
N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide is a synthetic compound notable for its potential pharmacological applications. It is classified under isoquinoline derivatives, which are a significant class of organic compounds with various biological activities. The compound's molecular formula is C23H18F4N2O, and it is known by several names, including TC-I 2000 and CAS number 1159996-20-9 .
This compound is primarily sourced from synthetic processes in pharmaceutical research. Isoquinolines are often studied for their roles in medicinal chemistry due to their diverse biological activities, including analgesic, antitumor, and anti-inflammatory properties. The specific classification of N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide positions it within the realm of potential therapeutic agents targeting various diseases .
The synthesis of N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide typically involves multi-step organic reactions. Key methods may include:
The synthesis may utilize techniques such as:
The molecular structure of N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide features a complex arrangement with multiple aromatic rings and functional groups. The presence of fluorine atoms enhances its lipophilicity and potentially its biological activity.
Key structural data includes:
The compound can undergo various chemical reactions, including:
These reactions often require specific catalysts or reagents to achieve desired selectivity and yield. For instance, palladium-catalyzed cross-coupling reactions may be employed for functionalization at specific sites on the aromatic rings .
The mechanism of action for N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide involves interaction with biological targets such as receptors or enzymes. This compound has been studied for its role as a TRPM8 blocker, impacting sensory pathways related to temperature sensation and pain.
Research indicates that compounds like this may modulate ion channel activity, influencing physiological responses such as pain perception or inflammatory processes .
Relevant analyses often include thermal stability assessments and solubility studies to predict behavior in biological systems .
N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide has potential applications in:
Its unique structure allows it to serve as a valuable tool in both basic research and applied pharmaceutical sciences .
The compound N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide follows systematic IUPAC nomenclature, delineating its core isoquinoline scaffold fused to a benzopyridine ring. The name specifies two critical aryl substituents: a 4-fluorophenyl group attached via the carboxamide nitrogen and a 4-(trifluoromethyl)phenyl moiety at the isoquinoline N1 position. This naming convention precisely maps atomic connectivity, essential for reproducibility in synthetic and pharmacological studies [7].
The trifluoromethyl (–CF₃) group is a hallmark of modern medicinal chemistry, contributing to enhanced metabolic stability, membrane permeability, and target binding affinity through its high electronegativity and lipophilicity. Fluorine atoms in the 4-fluorophenyl group further modulate electron distribution, influencing π-π stacking interactions with aromatic residues in biological targets. These features are recurrent in FDA-approved drugs, with 19 trifluoromethyl-containing therapeutics approved in the past two decades alone [5]. The carboxamide linker (–CONH–) provides structural rigidity and facilitates hydrogen bonding, crucial for selective target engagement.
4-(Trifluoromethyl)benzoic acid derivativeKey steps likely involve amide coupling (e.g., EDC/HOBt) between the isoquinoline amine and carboxylic acid, followed by N-alkylation at the isoquinoline nitrogen [7].
Table 1: Key Structural Motifs and Their Roles:
Structural Element | Role in Drug Design |
---|---|
Trifluoromethyl (–CF₃) | Enhances lipophilicity (log P), metabolic stability, and binding affinity |
4-Fluorophenyl | Modulates electron density; improves pharmacokinetic properties |
Carboxamide linker | Enables hydrogen bonding; provides conformational rigidity |
Dihydroisoquinoline core | Serves as a privileged scaffold for receptor interaction |
Isoquinoline derivatives have been integral to drug discovery since the 19th century, with natural alkaloids like papaverine (isolated 1848) demonstrating vasodilatory effects. Contemporary derivatives exploit this scaffold for its planar aromatic structure, which facilitates intercalation into biological targets. Notable examples include the kinase inhibitor SP-96, a quinazoline-based AURKB inhibitor with sub-nanomolar activity, and nerandomilast, a PDE4B inhibitor incorporating a dihydrothienopyrimidine-isoquinoline hybrid structure [1] [3].
Structural modifications at the isoquinoline N1 and C1 positions have yielded diverse pharmacological agents:
Year | Compound | Therapeutic Application | Innovation |
---|---|---|---|
1848 | Papaverine | Vasodilator | First natural isoquinoline alkaloid |
2020 | SP-96 | Aurora kinase B inhibitor (anticancer) | Sub-nanomolar enzymatic activity |
2023 | Nerandomilast (BI 1015550) | PDE4B inhibitor (pulmonary fibrosis) | Orally active; Breakthrough Therapy Designation |
TRPM8 (Transient Receptor Potential Melastatin 8) is a non-selective cation channel implicated in multiple cancers and pain pathways. It is activated by cold temperatures (<25°C) and cooling agents like menthol, facilitating Ca²⁺ influx that regulates cell proliferation, migration, and apoptosis [2] [8]. In prostate cancer, TRPM8 overexpression correlates with tumor aggressiveness and androgen receptor (AR) signaling. Chromatin immunoprecipitation studies confirm androgen response elements (AREs) in the trpm8 promoter, linking channel expression to hormonal drivers [2] [10].
TRPM8’s therapeutic appeal stems from two key mechanisms:
The compound’s trifluoromethylphenyl group may enhance TRPM8 affinity by interacting with hydrophobic residues in the voltage-sensing domain (S1–S4), positioning it as a candidate for allosteric modulation. This is critical for diseases like metastatic prostate cancer, where TRPM8 mRNA levels increase >20-fold compared to benign tissue [2] [10].
Thermosensation: Cold-activated channel involved in migraine and dry eye disease [4] [10].
Interactive Data: TRPM8 Expression in Cancers:
Cancer Type | TRPM8 Expression vs. Normal Tissue | Functional Consequence |
---|---|---|
Prostate | 20–50× higher | Androgen-dependent proliferation |
Pancreatic | 15× higher | Enhanced migration and invasion |
Bladder | Conflicting reports | Stage-dependent variation (suppressor/oncogene) |
Breast | Estrogen-regulated | Promotes metastasis in ER+ subtypes |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9